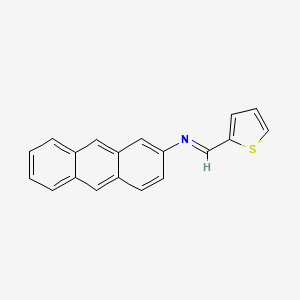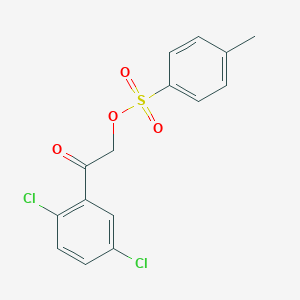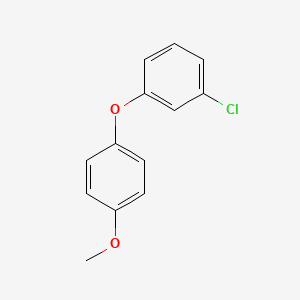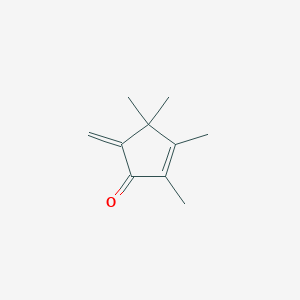
Diethyl (4-iodobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (4-iodobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate is a chemical compound with the molecular formula C13H21IO4. It is known for its unique structure, which includes an iodine atom attached to a butenyl group and a prop-1-en-1-yl group attached to a propanedioate moiety. This compound is of interest in various fields of scientific research due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (4-iodobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate typically involves the reaction of diethyl malonate with appropriate halogenated alkenes under basic conditions. One common method includes the use of sodium ethoxide as a base to deprotonate diethyl malonate, followed by the addition of 4-iodobut-2-en-1-yl bromide and prop-1-en-1-yl bromide. The reaction is usually carried out in anhydrous ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (4-iodobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction Reactions: The double bonds can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) in the presence of co-oxidants.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated alkanes.
Wissenschaftliche Forschungsanwendungen
Diethyl (4-iodobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Diethyl (4-iodobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate involves its reactivity towards various nucleophiles and electrophiles. The iodine atom and double bonds in the compound make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl (4-bromobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate: Similar structure but with a bromine atom instead of iodine.
Diethyl (4-chlorobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate: Similar structure but with a chlorine atom instead of iodine.
Diethyl (4-fluorobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in Diethyl (4-iodobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate makes it more reactive towards nucleophiles compared to its bromine, chlorine, and fluorine analogs. This increased reactivity can be advantageous in certain synthetic applications where a higher degree of reactivity is required.
Eigenschaften
CAS-Nummer |
835650-99-2 |
|---|---|
Molekularformel |
C14H21IO4 |
Molekulargewicht |
380.22 g/mol |
IUPAC-Name |
diethyl 2-(4-iodobut-2-enyl)-2-prop-1-enylpropanedioate |
InChI |
InChI=1S/C14H21IO4/c1-4-9-14(10-7-8-11-15,12(16)18-5-2)13(17)19-6-3/h4,7-9H,5-6,10-11H2,1-3H3 |
InChI-Schlüssel |
JBCXQBGZKSXAPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC=CCI)(C=CC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[tert-Butyl(dimethyl)silyl]oxy}octanamide](/img/structure/B14182922.png)





![{3-[(E)-(Butylimino)methyl]phenyl}methanol](/img/structure/B14182956.png)

![5-[(3-Phenyl-1H-inden-2-yl)methyl]benzene-1,2,4-tricarbonitrile](/img/structure/B14182966.png)

![(Piperidin-4-yl)[4-(2,4,6-trifluorophenoxy)piperidin-1-yl]methanone](/img/structure/B14182976.png)


